

Sulfadimethoxine N4-Acetate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: **Sulfadimethoxine N4-Acetate**

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Introduction

Sulfadimethoxine N4-Acetate, also known as N4-Acetylsulfadimethoxine, is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine.^[1] Understanding the physicochemical properties, metabolic fate, and analytical determination of this compound is critical for pharmacokinetic studies, residue analysis in food-producing animals, and overall drug development and safety assessment. This technical guide provides an in-depth overview of **Sulfadimethoxine N4-Acetate**, including its chemical identity, analytical methodologies for its quantification, and its metabolic pathway.

Chemical Identity and Properties

CAS Number: 555-25-9^{[2][3][4][5]}

Molecular Formula: C₁₄H₁₆N₄O₅S^[2]

Molecular Weight: 352.37 g/mol ^{[2][6]}

IUPAC Name: N-[4-[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide^[7]

Synonyms: 4'-(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]acetanilide, N4-Acetyl-2,4-dimethoxy, N4-Acetylsulfadimethoxypyrimidine, Sulfadimethoxine EP Impurity B^[6]

Chemical Structure

Caption: Chemical Structure of **Sulfadimethoxine N4-Acetate**.

Metabolic Pathway

Sulfadimethoxine is primarily metabolized in the liver via N4-acetylation to form **Sulfadimethoxine N4-Acetate**. This reaction is catalyzed by the N-acetyltransferase enzyme. The resulting metabolite can then undergo further biotransformation, including N1-glucuronidation.^[2]



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Caption: Metabolic conversion of Sulfadimethoxine.

Analytical Methodologies

The quantification of **Sulfadimethoxine N4-Acetate** in various biological matrices is crucial for pharmacokinetic and residue analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) are the most common analytical techniques employed.

Quantitative Data Summary

| Parameter | HPLC-UV | LC/MS/MS |
|------------------------------------|--|--|
| Linearity Range | 1.0 - 150 µg/mL[8] | 0.1 - 50 µg/mL[8] |
| Correlation Coefficient (r^2) | > 0.995[8] | > 0.99[8] |
| Lower Limit of Quantitation (LLOQ) | Plasma: 2 ng/mL, Urine: 100 ng/mL, Oral Fluid: 5 ng/mL, Kidney/Liver: 10 ng/g[3] | Not explicitly stated, but generally lower than HPLC-UV. |
| Recovery | Muscle: >91% (0.1-1.0 ppm spike)[9] | Plasma: 95%, Urine: 106%, Oral Fluid: 103%, Kidney: 111%, Liver: 115%[3] |
| Intra-assay Variation | < 10%[9] | Not explicitly stated. |
| Inter-assay Variation | Muscle: 11%, Plasma: 10%[9] | Plasma: 15%, Urine: 6%, Oral Fluid: 4%, Kidney: 6%, Liver: 9%[3] |

Experimental Protocols

Determination of Sulfadimethoxine and N4-Acetylsulfadimethoxine in Bovine Tissues and Fluids by LC/MS/MS

This method provides a quantitative analysis of both sulfadimethoxine and its N4-acetyl metabolite in various bovine samples.[3]

Sample Preparation:

- Plasma, Oral Fluid, Kidney, and Liver:
 - Homogenize tissue samples.
 - Perform solid-phase extraction (SPE) using C18 cartridges for cleanup.[3]
 - Elute the analytes from the SPE cartridge.

- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- Urine:
 - Dilute the urine sample directly with a buffer before analysis.[3]

LC/MS/MS Conditions:

- Liquid Chromatography: The specific column, mobile phase composition, and gradient are not detailed in the abstract but would typically involve a C18 reversed-phase column with a mobile phase consisting of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) to facilitate ionization.
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for both sulfadimethoxine and N4-acetylsulfadimethoxine.
 - Internal Standard: A stable isotope-labeled internal standard, such as SDM-d(4), is used to ensure accuracy and precision.[3]

Simultaneous Extraction and Liquid Chromatographic (LC) Determination in Channel Catfish Muscle and Plasma

This method is designed for the rapid analysis of sulfadimethoxine and its N4-acetyl metabolite in fish tissues.[9]

Sample Preparation:

- Muscle:

- Utilize Matrix Solid-Phase Dispersion (MSPD) for extraction. This involves blending the tissue sample with a C18 sorbent.
- The analytes are then eluted from the sorbent.
- Plasma:
 - A modified MSPD procedure is used, where 100 µL of plasma is blended with 400 mg of C18 sorbent by vortex mixing in a disposable chromatographic column.[9]

LC Conditions:

- Column: Microbore analytical column.[9]
- Mobile Phase: Isocratic elution with a mixture of aqueous 0.017M phosphoric acid and acetonitrile.
 - For muscle extracts: 71:29 ratio.[9]
 - For plasma extracts: 73:27 ratio.[9]
- Flow Rate: Not specified.
- Detection: UV or Photodiode Array (PDA) detector.
- Run Time: Approximately 12 minutes.[9]

Conclusion

Sulfadimethoxine N4-Acetate is a key metabolite in the disposition of the parent drug, Sulfadimethoxine. Robust and validated analytical methods, primarily HPLC and LC/MS/MS, are essential for its accurate quantification in biological matrices. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the study of sulfonamide antibiotics, aiding in the design and execution of pharmacokinetic, metabolism, and residue monitoring studies. The provided metabolic pathway visualization further clarifies the biotransformation of Sulfadimethoxine.

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